An In-depth Technical Guide to the Core Basic Properties of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
An In-depth Technical Guide to the Core Basic Properties of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine. As a derivative of 2-tetralone and pyrrolidine, this compound belongs to the enamine class and serves as a valuable scaffold in medicinal chemistry and neuropharmacological research. This document details its synthesis, analytical characterization, and core functional attributes, with a focus on its presumed interaction with the dopamine transporter (DAT). Included are detailed, field-proven experimental protocols for its synthesis and functional evaluation, designed to provide researchers with the practical insights necessary for its application in a laboratory setting.
Introduction and Chemical Identity
1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a cyclic enamine formed from the condensation of 2-tetralone and the secondary amine, pyrrolidine. The pyrrolidine ring is a ubiquitous scaffold in drug discovery, valued for its ability to introduce three-dimensionality and stereochemical complexity into molecules.[1] The incorporation of the dihydronaphthalene moiety creates a rigid, lipophilic structure that is often explored for its potential to interact with central nervous system (CNS) targets.
The defining structural feature of this molecule is the enamine group (a nitrogen atom attached to a double bond), which dictates its chemical reactivity and basicity. Understanding these core properties is essential for its handling, formulation, and application in further chemical synthesis or biological assays.[2][3]
Physicochemical and Structural Properties
The fundamental identity and characteristics of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine are summarized below. These data are critical for laboratory handling, storage, and analytical method development.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | [4] |
| CAS Number | 21403-95-2 | [2][5] |
| Molecular Formula | C₁₄H₁₇N | [2][5][6] |
| Molecular Weight | 199.29 g/mol | [2][4][5] |
| Appearance | Solid | [2] |
| Melting Point | 82-84 °C | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Basicity and pKa Considerations
The basicity of this compound is conferred by the lone pair of electrons on the nitrogen atom of the pyrrolidine ring. However, in an enamine, these electrons are delocalized into the adjacent carbon-carbon double bond. This resonance effect reduces the electron density on the nitrogen, making enamines significantly less basic than their corresponding saturated alkylamines.
For context, the pKa of the conjugate acid of pyrrolidine is approximately 11.3.[7] Due to electron delocalization, the pKa of protonated 1-(3,4-Dihydro-2-naphthyl)pyrrolidine is expected to be substantially lower, likely in the range of 4-6. This property is crucial for developing aqueous formulations and understanding its ionization state at physiological pH (approx. 7.4), which in turn affects its membrane permeability and receptor interaction. A formal determination of its pKa is a foundational step in its characterization (see Protocol 2).
Presumed Pharmacological Profile: Dopamine Transporter Interaction
While specific binding affinity data for 1-(3,4-Dihydro-2-naphthyl)pyrrolidine is not extensively published in readily available literature, its structure is analogous to other known monoamine transporter ligands. The rigid bicyclic system coupled with the amine functionality is a common pharmacophore for dopamine reuptake inhibitors (DRIs).
DRIs act by binding to the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft and returning it to the presynaptic neuron.[8][9] By blocking this reuptake mechanism, DRIs increase the extracellular concentration and duration of action of dopamine, leading to enhanced dopaminergic signaling. This mechanism is central to the action of various therapeutic agents and research chemicals.
Mechanism of Action at the Dopaminergic Synapse
The diagram below illustrates the proposed mechanism of action for a compound like 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, acting as a competitive inhibitor at the dopamine transporter.
Caption: Workflow for the synthesis of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Charging the Flask: To the flask, add 2-tetralone, toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Addition of Amine: Add pyrrolidine (1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/hexanes mixture, to yield the final product.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Protocol 2: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
This protocol outlines the determination of the compound's pKa, a critical parameter for predicting its behavior in biological systems.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine in a known volume of a suitable solvent (e.g., a water/methanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized to its conjugate acid.
Protocol 3: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol provides a robust method to determine the inhibitory potency (IC₅₀) of the compound on the human dopamine transporter (hDAT) expressed in a cell line.
Causality: This is a functional assay that directly measures the ability of the test compound to block the transport of dopamine. Using a radiolabeled substrate ([³H]Dopamine) allows for highly sensitive and quantitative detection of uptake. A known DAT inhibitor (e.g., Nomifensine) is used as a positive control to validate the assay performance.
Caption: Workflow for an in vitro dopamine transporter uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the human dopamine transporter (e.g., HEK-hDAT or CHO-hDAT) into 96-well microplates at a density of 40,000-60,000 cells/well. [10]Allow cells to adhere and grow for 24-48 hours. [11]2. Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1). [8][9]3. Compound Addition: Add assay buffer containing varying concentrations of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known DAT inhibitor, e.g., 10 µM Nomifensine). [9]4. Pre-incubation: Pre-incubate the plate at 37°C for 10-20 minutes. [9]5. Uptake Initiation: Initiate dopamine uptake by adding buffer containing a fixed concentration of [³H]Dopamine (e.g., 50 nM). [8]6. Uptake Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. [8][11]This time is kept short to measure the initial rate of transport.
-
Termination: Terminate the assay by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.
-
Detection: Lyse the cells and add a scintillation cocktail. Quantify the amount of intracellular [³H]Dopamine using a microplate scintillation counter. [11]9. Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from all other values. Plot the percentage inhibition of specific uptake against the logarithm of the test compound's concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Safety and Handling
According to GHS classifications, 1-(3,4-Dihydro-2-naphthyl)pyrrolidine is considered a hazardous substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. [2]It should be stored in a well-sealed container at 2-8°C. [2][3]
Conclusion
1-(3,4-Dihydro-2-naphthyl)pyrrolidine is a well-defined chemical entity with properties that make it a subject of interest for CNS-targeted drug discovery. Its synthesis is straightforward, and its basicity, while reduced by the enamine functionality, is a key parameter for its formulation and biological activity. The provided protocols offer a robust framework for its synthesis and for quantifying its primary pharmacological action as a putative dopamine reuptake inhibitor. This guide serves as a foundational resource for researchers aiming to explore the potential of this and structurally related compounds.
References
-
Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1-(3,4-Dihydro-2-naphthyl)pyrrolidine - PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: 1-(3,4-DIHYDRO-2-NAPHTHYL)PYRROLIDINE Source: FDA Global Substance Registration System (GSRS) URL: [Link]
-
Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay Source: The Watchman URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: IRIS UniPA URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. 1-(3,4-Dihydro-2-naphthyl)pyrrolidin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(3,4-DIHYDRO-2-NAPHTHYL)PYRROLIDINE CAS#: 21403-95-2 [chemicalbook.com]
- 4. 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | C14H17N | CID 88889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
